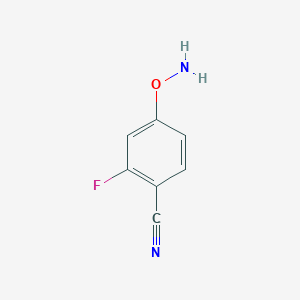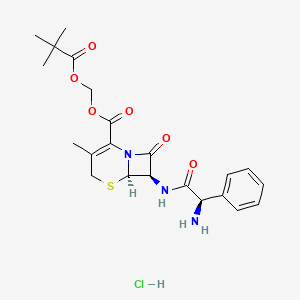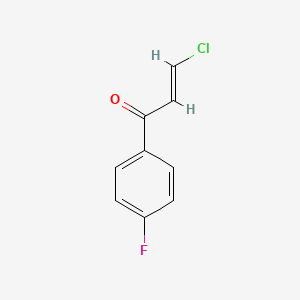
trans-3-Chloro-4'-fluoroacrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Chloro-4’-fluoroacrylophenone: is an organic compound with the molecular formula C9H6ClFO It is a derivative of acrylophenone, characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-fluoroacrylophenone typically involves the reaction of 3-chloro-4-fluoroaniline with acyl chloride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process. For example, a common method involves the use of a platinum catalyst (1% Pt/C) under hydrogenation conditions to convert 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline .
Industrial Production Methods: Industrial production of trans-3-Chloro-4’-fluoroacrylophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, purification, and crystallization to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions: trans-3-Chloro-4’-fluoroacrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Chloro-4’-fluoroacrylophenone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: In medicine, trans-3-Chloro-4’-fluoroacrylophenone is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trans-3-Chloro-4’-fluoroacrylophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target proteins. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of trans-3-Chloro-4’-fluoroacrylophenone.
3-Chloro-4-fluorophenyl isocyanate: Another derivative with similar structural features.
3-Chloro-4’-fluoropropiophenone: A compound with a similar backbone but different functional groups.
Uniqueness: trans-3-Chloro-4’-fluoroacrylophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
25871-99-2 |
|---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+ |
InChI Key |
HWXNHESDWWDHHS-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
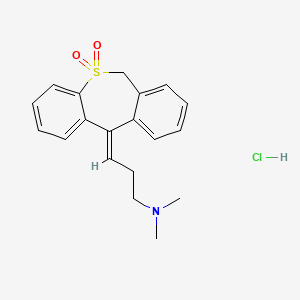
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

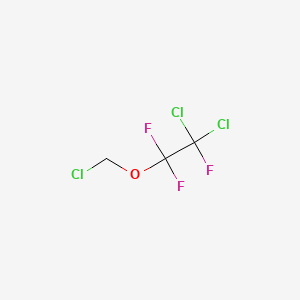
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

